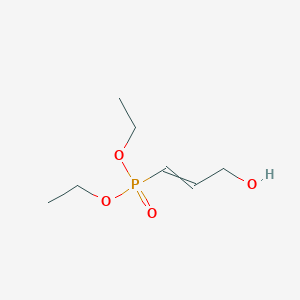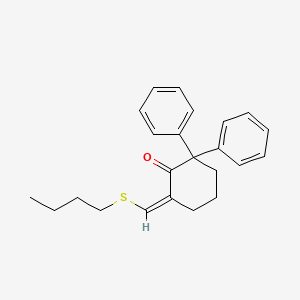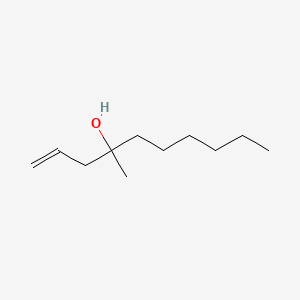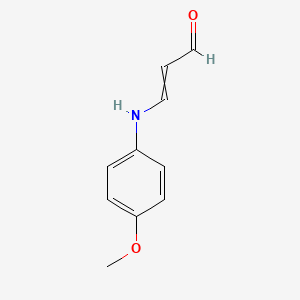
2,5-Ethanopentalene, octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Ethanopentalene, octahydro- is a chemical compound with the molecular formula C10H16. It is a saturated hydrocarbon, specifically a bicyclic compound, which means it contains two fused rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Ethanopentalene, octahydro- can be achieved through various methods. One common approach involves the hydrogenation of pentalene, which is an unsaturated hydrocarbon. The hydrogenation process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods
In an industrial setting, the production of 2,5-Ethanopentalene, octahydro- may involve the use of continuous flow reactors to ensure efficient hydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Ethanopentalene, octahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of UV light.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,5-Ethanopentalene, octahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of bicyclic systems in biological environments.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Ethanopentalene, octahydro- involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentalene, octahydro-: Another bicyclic compound with similar structural features.
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar bicyclic structure but with additional methyl groups and different functional groups
Uniqueness
2,5-Ethanopentalene, octahydro- is unique due to its specific arrangement of carbon atoms and hydrogenation state. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
49700-60-9 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
tricyclo[3.3.2.03,7]decane |
InChI |
InChI=1S/C10H16/c1-2-8-5-9-3-7(1)4-10(9)6-8/h7-10H,1-6H2 |
Clé InChI |
XFFDTPGXSLRJJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3CC1CC3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


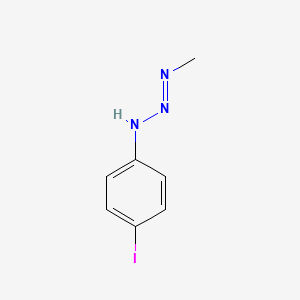
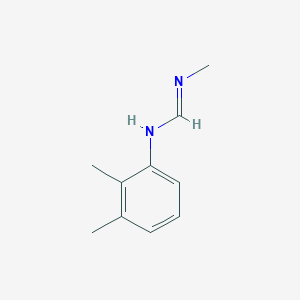
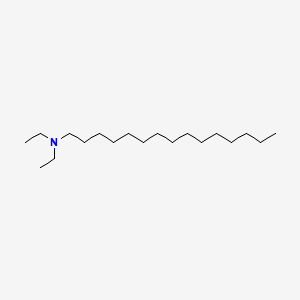
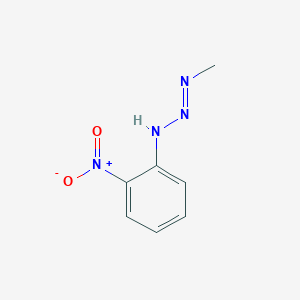
![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
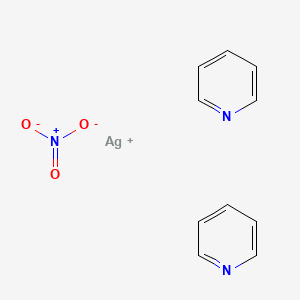
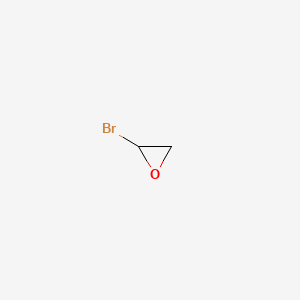
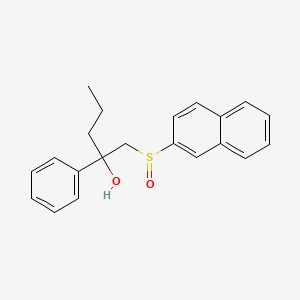
![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)

